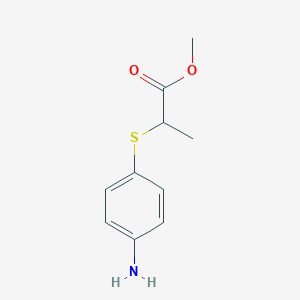
Methyl 2-((4-aminophenyl)thio)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-((4-aminophenyl)thio)propanoate: is an organic compound with the molecular formula C10H13NO2S and a molecular weight of 211.28 g/mol . This compound is characterized by the presence of a methyl ester group and a 4-aminophenylthio substituent on the propanoate backbone. It is used in various chemical and biological research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((4-aminophenyl)thio)propanoate typically involves the reaction of 4-aminothiophenol with methyl 2-bromopropanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 4-aminothiophenol attacks the electrophilic carbon of the methyl 2-bromopropanoate, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: Methyl 2-((4-aminophenyl)thio)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and potassium carbonate (K2CO3).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-((4-aminophenyl)thio)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of Methyl 2-((4-aminophenyl)thio)propanoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
類似化合物との比較
- Methyl 2-(4-aminophenyl)propanoate
- Propanoic acid, 2-[(4-aminophenyl)thio]-, methyl ester
Comparison: Methyl 2-((4-aminophenyl)thio)propanoate is unique due to the presence of the thioether linkage, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and biological activity due to the sulfur atom in its structure .
生物活性
Methyl 2-((4-aminophenyl)thio)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a thioether functional group which enhances its reactivity and biological activity compared to similar compounds. The presence of the sulfur atom in its structure is significant, as it can influence the compound's interactions with biological targets.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in microbial growth, contributing to its antimicrobial properties.
- Receptor Interaction : It can bind to various receptors, potentially modulating their activity and influencing cellular signaling pathways.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound and related compounds:
| Activity | Type | Reference |
|---|---|---|
| Antimicrobial | Bacterial inhibition | |
| Anticancer | Cytotoxicity against cancer cell lines | |
| Antioxidant | Radical scavenging |
Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria. The compound's mechanism was linked to its ability to disrupt bacterial cell membranes, leading to cell lysis.
Anticancer Properties
In another investigation, the cytotoxic effects of this compound were evaluated against human cancer cell lines, including U-87 glioblastoma and MDA-MB-231 triple-negative breast cancer cells. The compound exhibited a dose-dependent cytotoxic effect, with IC50 values indicating potent activity against both cell lines. Molecular dynamics simulations suggested that the compound interacts with specific proteins involved in apoptosis pathways, enhancing its potential as an anticancer agent .
特性
分子式 |
C10H13NO2S |
|---|---|
分子量 |
211.28 g/mol |
IUPAC名 |
methyl 2-(4-aminophenyl)sulfanylpropanoate |
InChI |
InChI=1S/C10H13NO2S/c1-7(10(12)13-2)14-9-5-3-8(11)4-6-9/h3-7H,11H2,1-2H3 |
InChIキー |
HGBABVFKBIVJQF-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)OC)SC1=CC=C(C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















